n-Ethyl-n-cyanoethyl-m-toluidine
Description
Nomenclature and Chemical Identity
IUPAC and Common Synonyms of the Compound
The compound N-Ethyl-N-cyanoethyl-m-toluidine is systematically named 3-(N-ethyl-3-methylanilino)propanenitrile according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. fishersci.com However, it is known by a variety of synonyms in commercial and academic literature. These include:
3-(N-Ethyl-m-toluidino)propionitrile cymitquimica.comalibaba.com
3-[Ethyl(3-methylphenyl)amino]propanenitrile fishersci.comcymitquimica.com
N-2-cyanoethyl-N-ethyl-m-toluidine cymitquimica.comcymitquimica.com
N-Cyanoethyl-N-Ethyl-3-Methylbenzene cymitquimica.comcymitquimica.com
N-Ethyl-N-β-cyanoethyl-m-toluidine cymitquimica.com
m-Methyl-N-(2-cyanoethyl)-N-ethylaniline cymitquimica.com
NSC 93794 cymitquimica.comnih.gov
CAS Registry Number and Molecular Formula
The unique identifier for this compound in the Chemical Abstracts Service (CAS) is the registry number 148-69-6 . fishersci.comnih.govhaihangchem.comindiamart.comchemicalbook.comdyestuffintermediates.comusitc.govusitc.gov This number is a crucial reference point for researchers and industries to accurately identify the chemical substance.
The molecular formula of the compound is C12H16N2 . fishersci.comhaihangchem.comindiamart.com This formula indicates that each molecule of the compound is composed of 12 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms. The molecular weight of this compound is approximately 188.27 g/mol . fishersci.comcymitquimica.comhaihangchem.comindiamart.com
Historical Context of Research and Development
The development of this compound can be traced back to the mid-20th century, a period marked by a burgeoning demand for specialized intermediates in the synthetic dye industry. Early documentation of its synthesis and application appears in patent literature from the 1960s. For instance, a 1964 patent detailed its function as a coupling component for creating green-blue dyes on acid-modified polyester (B1180765) fibers. This era saw a significant expansion in the textile industry's use of reactive dyes, where the dual functional groups of this compound—the cyanoethyl and ethyl groups—were instrumental in achieving enhanced color fastness and thermal stability.
By the 1980s, the scope of research on this compound had broadened beyond dye chemistry. A study in 1985 showcased its utility as a precursor in the synthesis of sulfonylurea herbicides. More recently, a 2010 publication highlighted its use in nucleoside modifications for pharmaceutical applications, demonstrating an optimized alkylation protocol.
Significance in Modern Chemical Science and Technology
This compound holds considerable importance in contemporary chemical science and technology, primarily serving as a vital intermediate in several industrial applications.
Dye Intermediate: The most prominent application of this compound is as an intermediate in the manufacture of disperse dyes. haihangchem.comchemicalbook.comdyestuffintermediates.com It is a key component in the synthesis of various dyes, including Disperse Red 65, 88, 153, and 179. haihangchem.comchemicalbook.com The textile industry is the largest consumer, utilizing these dyes for synthetic fibers like polyester and nylon. pmarketresearch.com The unique chemical structure of this compound allows for the production of vibrant and stable colors, a critical factor in the fashion and textile markets. google.com Dyes derived from this compound often exhibit superior resistance to washing and UV degradation. pmarketresearch.com
Agrochemicals: In the agrochemical sector, this compound is integral to the formulation of certain herbicides. pmarketresearch.com The cyanoethyl group facilitates the synthesis of N-ethylated aromatic amines, which are precursors for sulfonylurea herbicides. pmarketresearch.com These herbicides are noted for their high target specificity and lower environmental persistence. pmarketresearch.com A 2022 study indicated a direct correlation between the production increase of sulfonylurea-based herbicides and the demand for intermediates like this compound. pmarketresearch.com
Pharmaceuticals and Other Applications: The pharmaceutical industry utilizes this compound in the synthesis of active pharmaceutical ingredients (APIs), particularly for antihistamines and antifungal agents. pmarketresearch.com Its toluidine backbone is conducive to creating nitrogen-rich heterocyclic structures, which are vital in many drug molecules. pmarketresearch.com Furthermore, it is used as a chemical reagent in laboratory settings for synthesizing a range of other chemical compounds. google.com It has also found use as a thickening agent and gel binder in certain applications. yacooscience.com
Interactive Data Table: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 3-(N-ethyl-3-methylanilino)propanenitrile |
| CAS Registry No. | 148-69-6 |
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.27 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(N-ethyl-3-methylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14(9-5-8-13)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCCPMHHNIOSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051735 | |
| Record name | 3-(Ethyl(3-methylphenyl)amino)propanenitrile | |
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Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148-69-6 | |
| Record name | 3-[Ethyl(3-methylphenyl)amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Ethyl(3-methylphenyl)amino)propanenitrile | |
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| Record name | 148-69-6 | |
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| Record name | Propanenitrile, 3-[ethyl(3-methylphenyl)amino]- | |
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| Record name | 3-(Ethyl(3-methylphenyl)amino)propanenitrile | |
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| Record name | 3-(N-ethyl-m-toluidino)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.202 | |
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| Record name | 3-(ETHYL(3-METHYLPHENYL)AMINO)PROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8HAT3D9UN | |
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Synthetic Methodologies and Reaction Pathways
Synthetic Routes for N-Ethyl-N-cyanoethyl-m-toluidine
The production of this compound is typically accomplished through a multi-step process starting from m-toluidine (B57737). The key steps involve cyanoethylation and ethylation, which can be performed in different sequences.
Monocyanoethylation of m-Toluidine as a Precursor
A primary route to this compound involves the initial monocyanoethylation of m-toluidine. This reaction is an addition reaction where m-toluidine reacts with acrylonitrile (B1666552) to form N-cyanoethyl-m-toluidine. google.com This process can achieve a yield of 90-96%. google.com The resulting N-cyanoethyl-m-toluidine can then be isolated and purified before proceeding to the next step. google.com
Alkylation Reactions Involving Ethyl Halides or Ethylating Agents
Following the formation of a suitable precursor, an ethyl group is introduced via an alkylation reaction. This can be achieved using various ethylating agents, including ethyl halides.
The synthesis of the related compound, N-ethyl-m-toluidine, can be accomplished by reacting m-toluidine with ethyl bromide. orgsyn.org In a typical procedure, m-toluidine and ethyl bromide are allowed to react, forming a crystalline mass which is then treated with a sodium hydroxide (B78521) solution to liberate the amine. orgsyn.org The crude N-ethyl-m-toluidine is subsequently purified. orgsyn.org This N-ethyl-m-toluidine can then undergo cyanoethylation to yield the final product. An alternative, though reportedly less efficient route, involves the ethoxylation of N-ethyl-m-toluidine with ethylene (B1197577) oxide, followed by cyanoethylation.
Table 1: Synthesis of N-Ethyl-m-toluidine
| Reactants | Reagents | Key Steps |
|---|---|---|
| m-Toluidine, Ethyl Bromide | Sodium Hydroxide | Reaction at room temperature, followed by liberation of the amine with NaOH. orgsyn.org |
| m-Toluidine, Ethyl Alcohol | Catalyst | High-temperature reaction over a catalyst. orgsyn.org |
Multi-step Syntheses from Related Anilines or Toluidines
The synthesis of this compound can also be viewed within the broader context of synthesizing substituted anilines and toluidines, which often serve as key intermediates.
The synthesis of related structures, such as 2-Methyl-4-N-2-cyanoethyl-N-substituted benzaldehydes, provides insight into the chemical transformations involved. For example, 4-Amino-2-methyl-benzaldehyde can be synthesized from 1-amino-3-methylbenzene (m-toluidine) through a Vilsmeier-Haack type reaction using phosphorus oxychloride and dimethylformamide (DMF). chemicalbook.com This aldehyde could then potentially be further modified.
Table 2: Synthesis of 4-Amino-2-methyl-benzaldehyde
| Starting Material | Reagents | Reaction Conditions | Yield |
|---|
Catalytic Approaches in Synthesis
Catalysts play a crucial role in facilitating the chemical transformations required to produce this compound, influencing both reaction rates and the final product's quality.
Role of Cupric Acetate (B1210297) in Cyanoethylation
While specific details on the use of cupric acetate in the cyanoethylation of N-ethyl-m-toluidine are not extensively documented in the provided search results, copper-based catalysts are generally known to be effective in cyanoethylation reactions. These reactions typically involve the addition of acrylonitrile to a primary or secondary amine. The catalyst facilitates the nucleophilic addition of the amine to the acrylonitrile. In a broader context, copper catalysts, such as copper(I) iodide, have been used in the synthesis of related toluidine derivatives. For instance, a mixture of an aryl halide, ammonium (B1175870) hydroxide, and a copper(I) catalyst in acetonitrile (B52724) can be refluxed to produce m-toluidine. chemicalbook.com This suggests that copper compounds can be effective in promoting reactions involving toluidine and its derivatives.
High-Temperature Catalytic Methods for N-Ethyl-m-toluidine
The precursor to this compound, N-ethyl-m-toluidine, can be synthesized through high-temperature catalytic methods. One such method involves passing m-toluidine and ethyl alcohol over a catalyst at elevated temperatures. orgsyn.org This process, known as reductive amination, is a common industrial technique for the alkylation of amines. The choice of catalyst is critical and often includes metals like nickel, which can be supported on materials like magnesium to enhance their activity and selectivity.
Optimization of Reaction Conditions
To maximize the efficiency of the synthesis and the quality of the final product, careful control and optimization of reaction conditions are paramount in an industrial setting.
Temperature and Pressure Control in Industrial Synthesis
In the industrial production of this compound, temperature and pressure are key parameters that must be precisely controlled. The cyanoethylation reaction is typically exothermic, and maintaining a stable temperature is crucial to prevent side reactions, such as the polymerization of acrylonitrile. While specific temperature and pressure ranges for the synthesis of this compound are not detailed in the available information, similar amine alkylation reactions are often conducted at elevated temperatures to ensure a reasonable reaction rate. For example, the synthesis of N-ethyl-m-toluidine from m-toluidine and ethyl bromide is carried out by warming the reactants to 70–80°C. orgsyn.org
Solvent Effects and Reaction Medium Selection
The choice of solvent can significantly impact the reaction rate and selectivity of the cyanoethylation process. Solvents like ethanol (B145695) or methanol (B129727) are often employed in the synthesis of this compound. The solvent's polarity and its ability to dissolve the reactants and intermediates are important considerations. In some cases, the reaction can be carried out without a solvent, which can simplify the purification process but may require more stringent temperature control. Research into "green chemistry" has also explored the use of novel solvent systems, such as CO2-switchable solvents, for cyanoethylation reactions to minimize environmental impact and facilitate easier downstream processing. rsc.org
Yield Enhancement and Purity Considerations
Achieving a high yield and purity is a primary goal in the industrial production of this compound. Current production methods can achieve a purity of 87-92%. pmarketresearch.com Purification of the crude product is a critical step. Techniques such as distillation under reduced pressure are commonly used to separate the desired product from unreacted starting materials and byproducts. For instance, after the synthesis of N-ethyl-m-toluidine, the crude amine is distilled at 111–112°/20 mm to obtain the pure compound with a yield of 63–66%. orgsyn.org The purity of the final product is often assessed using gas chromatography (GC). sigmaaldrich.com
Mechanistic Investigations of Key Synthetic Steps
The introduction of the ethyl group onto the nitrogen atom of m-toluidine is a classic example of a nucleophilic substitution reaction. In this step, the amino group (-NH₂) of m-toluidine acts as the nucleophile.
The mechanism is best described as a bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the nitrogen atom of m-toluidine attacks the electrophilic carbon atom of an ethylating agent, such as ethyl bromide or ethyl p-toluenesulfonate. orgsyn.orgmasterorganicchemistry.com This concerted step involves the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, with the halide ion acting as the leaving group.
A significant challenge in the alkylation of amines is the potential for over-alkylation. masterorganicchemistry.com The product of the initial reaction, N-ethyl-m-toluidine (a secondary amine), is often more nucleophilic than the starting primary amine, m-toluidine. This increased nucleophilicity can lead to a subsequent SN2 reaction with another molecule of the ethylating agent, resulting in the formation of N,N-diethyl-m-toluidine as an undesired byproduct. Careful control of stoichiometry and reaction conditions is therefore essential to favor the mono-alkylation product. In some procedures, the reaction is followed by purification steps that exploit the differing basicity of the primary, secondary, and tertiary amine products to achieve separation. orgsyn.org
Table 1: Representative Conditions for N-Ethylation of m-Toluidine via Nucleophilic Substitution This table summarizes typical parameters based on established laboratory procedures. orgsyn.org
| Parameter | Value / Description |
| Starting Material | m-Toluidine |
| Reagent | Ethyl bromide |
| Reaction Type | SN2 Nucleophilic Substitution |
| Solvent | Ether may be used during workup |
| Temperature | Room temperature, with potential for exothermic reaction requiring control |
| Workup | Liberation of the free amine using a strong base (e.g., NaOH), followed by extraction and distillation |
The second key transformation is the introduction of the cyanoethyl group. This is achieved through a conjugate addition reaction, specifically a Michael addition, involving the intermediate N-ethyl-m-toluidine and acrylonitrile (CH₂=CH-C≡N). This reaction is a prime example of an addition reaction where the nitrile group plays a critical activating role.
The carbon-carbon double bond in acrylonitrile is electron-deficient due to the powerful electron-withdrawing effect of the adjacent nitrile (-C≡N) group. This polarization makes the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles. libretexts.org The nitrogen atom of N-ethyl-m-toluidine serves as the nucleophile, attacking this electrophilic β-carbon.
The mechanism proceeds as follows:
The lone pair of the secondary amine nitrogen attacks the terminal carbon of the double bond in acrylonitrile.
Simultaneously, the π-electrons from the C=C double bond shift to the adjacent carbon, forming a resonance-stabilized carbanion (an enolate intermediate).
This intermediate is then protonated, typically by a protic solvent or during aqueous workup, to yield the final product, this compound.
This addition reaction is highly efficient due to the activation provided by the nitrile functionality. Unlike the nitrile group in the final product, which can undergo reactions like hydrolysis or reduction under different conditions, the nitrile group in the acrylonitrile reagent functions to facilitate the key bond-forming addition step. chemistrysteps.comlibretexts.org
Table 2: Mechanistic Steps of Cyanoethylation via Michael Addition
| Step | Description |
| 1. Activation | The electron-withdrawing nitrile group polarizes the C=C bond in acrylonitrile, rendering the β-carbon electrophilic. |
| 2. Nucleophilic Attack | The nucleophilic nitrogen of N-ethyl-m-toluidine attacks the electrophilic β-carbon of acrylonitrile. |
| 3. Intermediate Formation | A resonance-stabilized carbanion intermediate is formed. |
| 4. Protonation | The carbanion is protonated by a proton source in the reaction mixture to give the final neutral product. |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methods
Chromatographic techniques are fundamental in separating n-Ethyl-n-cyanoethyl-m-toluidine from reaction mixtures and identifying impurities.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a powerful tool for determining the purity of this compound. The technique is suitable for analyzing volatile compounds and provides quantitative data on the composition of a sample. sigmaaldrich.com In a typical GC analysis, a sample of this compound is vaporized and injected into a long, thin tube known as a column. An inert carrier gas, such as helium or nitrogen, moves the vaporized sample through the column. The separation is based on the differential partitioning of the sample components between the stationary phase (a coating on the inside of the column) and the mobile gas phase.
For this compound, a flame ionization detector (FID) is commonly used. Purity is assessed by comparing the peak area of the main component to the total area of all peaks in the chromatogram. A purity level of 93.5-94.5% for this compound has been reported, with potential impurities including N-ethyl-meta-toluidine (up to 1.0%), N,N-diethyl-meta-toluidine (up to 1.0%), and N-acetyl-N-ethyl-meta-toluidine (up to 3.0%). tristarintermediates.org
Table 1: Typical Impurities in this compound by GC Analysis tristarintermediates.org
| Impurity Name | Maximum Allowed Percentage (%) |
| N-ethyl-meta-toluidine | 1.0 |
| N,N-diethyl-meta-toluidine | 1.0 |
| N-acetyl-N-ethyl-meta-toluidine | 3.0 |
This table showcases common impurities and their maximum allowable levels as determined by Gas Chromatography, highlighting the method's importance in quality control.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of the synthesis of this compound and to get a qualitative assessment of its purity. youtube.com The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina.
The plate is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. youtube.com By comparing the spots of the reaction mixture with those of the starting materials and the expected product, chemists can track the consumption of reactants and the formation of the product over time. youtube.com The disappearance of the starting material spots and the appearance of a single product spot indicate the completion of the reaction.
High-Speed Liquid Chromatography (HPLC) for Isomer Determination
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and determination of isomers of this compound. Isomers are molecules that have the same molecular formula but different structural arrangements, and they can have different chemical and physical properties. Given that the synthesis of this compound starts from m-toluidine (B57737), the presence of ortho- and para- isomers is a possibility that needs to be carefully monitored.
In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the different interactions of the isomers with the stationary phase. A detector at the end of the column measures the concentration of each separated isomer as it elutes. This technique offers high resolution and sensitivity, making it ideal for distinguishing between closely related isomers that may not be separable by GC.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (or wavenumber).
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Cyano (C≡N) | 2200 - 2300 |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 2960 |
This table outlines the expected infrared absorption frequencies for the key functional groups in this compound, aiding in its structural confirmation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. chemguide.co.uk In a mass spectrometer, the sample is first ionized, often by bombarding it with electrons. This process forms a molecular ion (M+), which is the intact molecule with one electron removed.
The molecular ion of this compound has a molecular weight of 188.27 g/mol . cymitquimica.com This molecular ion is energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. chemguide.co.uk The fragmentation of this compound would likely involve cleavage of the bonds adjacent to the nitrogen atom and within the ethyl and cyanoethyl groups. Analysis of the masses of these fragments allows for the confirmation of the compound's structure. chemguide.co.ukmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the ethyl, cyanoethyl, and toluidine moieties.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each unique proton environment in the molecule. The ethyl group typically presents as a triplet for the terminal methyl (–CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (–CH₂–) protons coupled to the methyl protons. The cyanoethyl group's two methylene groups appear as distinct triplets, reflecting their coupling to each other. The aromatic region of the spectrum displays a complex multiplet pattern corresponding to the four protons on the m-substituted benzene (B151609) ring. A sharp singlet confirms the presence of the methyl group attached to the aromatic ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. Key signals include those for the two carbons of the ethyl group, the two carbons of the cyanoethyl chain, and the distinct signal for the nitrile carbon (–C≡N). The aromatic region will show four signals for the phenyl ring carbons, plus an additional signal for the carbon bearing the methyl group. The methyl carbon itself will also be present as a distinct peak.
The following table summarizes the expected chemical shifts for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃).
| Functional Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.1-1.3 (triplet) | ~12-14 |
| Ethyl -CH₂- | ~3.4-3.6 (quartet) | ~45-47 |
| Aromatic -CH₃ | ~2.3 (singlet) | ~21-23 |
| Cyanoethyl -CH₂-N | ~3.5-3.7 (triplet) | ~48-50 |
| Cyanoethyl -CH₂-CN | ~2.6-2.8 (triplet) | ~17-19 |
| Aromatic -CH | ~6.6-7.2 (multiplet) | ~110-140 |
| Nitrile -C≡N | Not Applicable | ~117-120 |
Titrimetric Analysis for Quantitative Determination
Titrimetric analysis is a robust and widely used method for the quantitative determination of this compound, specifically to assess its purity by assaying the tertiary amine content. Due to the weak basicity of the aromatic amine, a non-aqueous acid-base titration is the preferred method. gfschemicals.commetrohm.com
This technique involves dissolving the compound in a suitable non-aqueous solvent that enhances its basic properties, followed by titration with a strong acid. metrohm.com Glacial acetic acid is an excellent solvent for this purpose as it is acidic enough to level the differentiating effects of water but allows weak bases to be titrated effectively. metrohm.commetrohm.com The titrant of choice is typically a standardized solution of perchloric acid (HClO₄) in glacial acetic acid, which acts as a very strong acid in this medium. metrohm.com
The reaction proceeds as the perchloric acid donates a proton to the basic tertiary nitrogen atom of the toluidine derivative. metrohm.com The endpoint of the titration, where all the amine has been neutralized, can be detected potentiometrically using a suitable electrode system, which registers a sharp change in potential. metrohm.com Alternatively, a visual indicator like crystal violet may be used, which changes color from violet (basic) to yellowish-green (acidic) at the endpoint. sips.org.in This method provides an accurate and reliable assay of the compound's purity. gfschemicals.com
| Parameter | Description |
| Analyte | This compound (a weak tertiary amine) |
| Solvent | Glacial Acetic Acid (<1% water) metrohm.com |
| Titrant | 0.1 N Perchloric Acid in Glacial Acetic Acid metrohm.com |
| Principle | Non-aqueous acid-base neutralization gfschemicals.com |
| Endpoint Detection | Potentiometric or visual indicator (e.g., Crystal Violet) metrohm.comsips.org.in |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a pure compound. For this compound, this analysis is crucial for verifying its empirical and molecular formula, C₁₂H₁₆N₂, and confirming its compositional integrity.
The analysis is performed using a specialized instrument that combusts a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases (primarily CO₂, H₂O, and N₂) are then separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.
The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence of the sample's purity and confirms that the correct compound has been synthesized.
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 76.56% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 8.57% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.88% |
| Total | C₁₂H₁₆N₂ | 188.274 | 100.00% |
Applications in Chemical Synthesis and Industrial Processes
Intermediate in Dye and Pigment Production
N-Ethyl-n-cyanoethyl-m-toluidine is a key building block in the synthesis of a variety of dyes, especially for the textile industry. pmarketresearch.com Its role as a coupling component is well-established, contributing to the production of vibrant and durable colorants. The presence of the cyanoethyl group enhances the polarity of the molecule, a desirable characteristic in dye synthesis as it helps to stabilize intermediates during their formation.
Disperse Dyes (e.g., Disperse Red 65, 88, 153, 179)
This compound is a vital intermediate for several disperse dyes, which are non-ionic dyes used for coloring synthetic fibers. haihangchem.comchemicalbook.com Notable examples include:
Disperse Red 65: The synthesis of this dark red dye involves the diazotization of 2-Chloro-4-nitrobenzenamine, which is then coupled with this compound. worlddyevariety.com
Disperse Red 88: While specific synthesis details are less commonly available in public literature, it is consistently listed as a product derived from this compound. haihangchem.comchemicalbook.com
Disperse Red 153: This bright, yellowish-red dye is produced by the diazotization of 5,6-Dichlorobenzo[d]thiazol-2-amine, followed by coupling with 3-(Ethyl(m-tolyl)amino)propanenitrile (another name for this compound). chemicalbook.comworlddyevariety.com
Disperse Red 179: The production of this red-light purple dye involves the diazotization of 6-Nitrobenzo[d]thiazol-2-amine and its subsequent coupling with this compound. worlddyevariety.com
Table 1: Disperse Dyes Synthesized from this compound
| Dye Name | CAS Number | Manufacturing Process |
| Disperse Red 65 | 12223-38-0 | Diazotization of 2-Chloro-4-nitrobenzenamine coupled with this compound. worlddyevariety.com |
| Disperse Red 88 | Not readily available | Intermediate: this compound. haihangchem.comchemicalbook.com |
| Disperse Red 153 | 78564-87-1 | Diazotization of 5,6-Dichlorobenzo[d]thiazol-2-amine coupled with this compound. chemicalbook.comworlddyevariety.com |
| Disperse Red 179 | 61951-64-2 | Diazotization of 6-Nitrobenzo[d]thiazol-2-amine coupled with this compound. worlddyevariety.com |
Azo Dye Synthesis
This compound is a key component in the synthesis of azo dyes, which are characterized by the presence of an azo functional group (-N=N-). ekb.eg The synthesis process, known as diazotization and coupling, involves reacting a primary aromatic amine (the diazo component) with nitrous acid to form a diazonium salt. This salt then reacts with a coupling component, such as this compound, to form the azo dye. nih.govresearchgate.net This method is fundamental to the creation of a wide spectrum of colors. The versatility of the azo dye class allows for the production of various shades, and the inclusion of this compound contributes to the final properties of the dye. researchgate.net
Coloration of Textile Fibers, especially Polyester (B1180765)
The primary application of dyes derived from this compound is in the coloration of synthetic textile fibers, with polyester being a significant example. pmarketresearch.com Disperse dyes are particularly suitable for polyester due to their low water solubility and ability to penetrate the hydrophobic fiber structure at high temperatures. ftstjournal.com The dyes synthesized using this compound are known for their good fastness properties, meaning they are resistant to fading from washing and light exposure. pmarketresearch.comworlddyevariety.com For instance, Disperse Red 153 is used for dyeing polyester, acetate (B1210297), and polyamide fibers and is noted for its good dyeing performance and fastness. chemicalbook.comworlddyevariety.com Similarly, Disperse Red 65 is suitable for polyester, acetate, and triacetate fibers. worlddyevariety.com
Role in Pharmaceutical Intermediate Synthesis
Beyond the dye industry, this compound also plays a role as an intermediate in the synthesis of pharmaceutical compounds. pmarketresearch.comgoogle.com Its chemical structure provides a versatile scaffold for building more complex molecules with potential therapeutic applications.
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). pmarketresearch.com The toluidine backbone of this compound facilitates the creation of nitrogen-containing heterocyclic compounds, which are structurally important in many drug molecules. pmarketresearch.com Research has indicated its use in synthesizing APIs for antihistamines and antifungal agents. pmarketresearch.com
Precursor for Chemotherapeutics
This compound serves as a precursor in the synthesis of certain chemotherapeutic agents. chemicalbook.com While specific details of the compounds are often proprietary, the fundamental chemical reactivity of this intermediate makes it a valuable starting material for creating complex molecules designed to target and interfere with the growth of cancer cells.
Applications in Agricultural Chemicals
This compound is a crucial component in the synthesis of modern agricultural products. Its unique chemical structure lends itself to the creation of effective and targeted agrochemicals.
Pesticide Intermediates
This compound serves as a vital intermediate in the production of certain pesticides. pmarketresearch.com Its cyanoethyl group is particularly important in the synthesis of N-ethylated aromatic amines, which are precursors for sulfonylurea herbicides. pmarketresearch.com These herbicides are known for their high efficacy against specific weeds and low environmental persistence, making them a preferred choice in modern agriculture. pmarketresearch.com The demand for such targeted herbicides has been increasing, especially in regions like Brazil, the United States, and India, to address issues of weed resistance. pmarketresearch.com
Use in Specialty Chemical Manufacturing
Beyond agriculture, this compound is a versatile compound utilized in the production of a wide array of specialty chemicals. google.com Its applications range from polymer chemistry to advanced materials for electronics.
Curing Agent for Epoxy Resins
While direct application as a curing agent is not its primary function, the chemical family to which this compound belongs, specifically aminopropylated aromatic amines, are known to be effective curing agents for epoxy resins. google.com The process involves the cyanoethylation of toluidines followed by hydrogenation to create aminopropylated toluenediamines, which then act as curatives. google.com This highlights the role of cyanoethylation, a key feature of this compound, in producing components for the epoxy industry.
Raw Material for Printed Circuit Boards and Electronic Components
The utility of this compound extends to the electronics industry, where it is considered a key compound in the development of advanced materials. google.com While specific details of its direct incorporation into printed circuit boards are proprietary, its role as a specialty chemical intermediate suggests its use in creating polymers and other materials necessary for the manufacture of electronic components. google.comcymitquimica.com
Intermediate in Rubber Chemistry
In the field of rubber chemistry, this compound functions as an important intermediate. Its structural properties allow it to be transformed into various substances that can modify and enhance the properties of rubber, contributing to the durability and performance of the final products.
Photosensitive Diazo Resin for Lithographic Printing
The compound is a precursor in the synthesis of photosensitive diazo resins, which are essential for lithographic printing plates. These resins are light-sensitive materials that, when coated onto a surface, can be selectively exposed to light to create an image. This process is fundamental to many high-volume printing operations.
Emerging and Potential Applications
While this compound is a well-established intermediate in the dye and pigment industry, its unique molecular structure has prompted exploration into new and specialized domains. Research and development efforts are increasingly focused on leveraging its reactive properties for applications beyond traditional colorant synthesis. These emerging areas primarily involve the fine chemical sector, where high-purity and specialized performance are paramount.
Exploration in Fine Chemical Sectors
The utility of this compound as a versatile intermediate is being recognized in various fine chemical sectors, including pharmaceuticals, agrochemicals, and electronic materials. pmarketresearch.com Its bifunctional nature, containing both a tertiary amine and a cyano group, allows it to serve as a building block for complex molecules.
In the pharmaceutical sector , the compound is utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs). pmarketresearch.comalibaba.com Its structural motifs can be incorporated into larger, biologically active molecules. The meta-toluidine backbone is a feature in various targeted therapeutic agents, and the ethyl and cyanoethyl groups offer sites for further chemical modification.
The agrochemical industry represents another area of application, where this compound serves as a precursor for certain types of herbicides and plant growth regulators. pmarketresearch.com Specifically, it is used in the synthesis of some sulfonylurea herbicides, which are known for their high efficacy and specificity. pmarketresearch.com
A significant emerging application is in the field of electronic chemicals . pmarketresearch.com The compound is being investigated as a precursor for photoresist formulations used in the manufacturing of printed circuit boards (PCBs). pmarketresearch.com High-purity grades are essential in this context to ensure the performance and reliability of miniaturized electronic components. pmarketresearch.com
| Sector | Application of this compound | Key Function |
| Pharmaceuticals | Synthesis of intermediates for APIs. pmarketresearch.comalibaba.com | Serves as a molecular building block. |
| Agrochemicals | Formulation of herbicides and plant growth regulators. pmarketresearch.com | Precursor for sulfonylurea herbicides. pmarketresearch.com |
| Electronic Chemicals | Precursor in photoresist formulations for PCBs. pmarketresearch.com | Component for advanced manufacturing materials. pmarketresearch.com |
Development of Higher-Purity Grades for Specialized Uses
The expansion of this compound into specialized fields like pharmaceuticals and electronics has driven the demand for higher-purity grades of the compound. pmarketresearch.comalibaba.com While standard industrial grades are sufficient for many dye applications, specialized uses require significantly lower levels of impurities to avoid adverse effects on the final product's performance, safety, or efficacy.
Several chemical manufacturers have focused on developing production and purification processes to achieve purities exceeding the standard 87-92%. pmarketresearch.com European companies, in particular, are noted for producing high-purity grades to meet the stringent requirements of the pharmaceutical and high-performance materials sectors. pmarketresearch.com These premium grades often command a higher price, reflecting the more complex synthesis and purification steps involved. pmarketresearch.com
The development of these grades is critical for applications where even trace impurities can interfere with sensitive processes, such as in the formulation of APIs or the performance of electronic components. alibaba.com The availability of different purity levels allows for a balance between cost and performance, depending on the specific application. alibaba.com
| Purity Grade | Typical Purity Range | Primary Applications |
| Industrial Grade | 87% - 92% pmarketresearch.com | Dye and pigment synthesis. made-in-china.com |
| High-Purity Grade | >99% chemicalbook.com | Pharmaceutical intermediates, electronic chemicals, high-performance dyes. pmarketresearch.comalibaba.com |
| Pharmaceutical Grade | Meets specific pharmacopeia standards. | Synthesis of Active Pharmaceutical Ingredients (APIs). alibaba.com |
Environmental Fate and Management of N Ethyl N Cyanoethyl M Toluidine
Industrial Effluent Considerations and Release Pathways
The primary route of entry for N-Ethyl-N-cyanoethyl-m-toluidine into the environment is through industrial wastewater. hilarispublisher.comresearchgate.net Its use as a dye intermediate means that manufacturing facilities for both the chemical itself and the final dye products are potential sources of environmental release. pmarketresearch.comhilarispublisher.com
The textile industry is the largest consumer of this compound, where it serves as a crucial component in the synthesis of reactive and disperse dyes for synthetic fibers like polyester (B1180765) and nylon. pmarketresearch.com During the dyeing and finishing processes, a significant portion of dyes and intermediates may not be completely fixed to the textile fibers, leading to their presence in the wastewater. researchgate.net Inefficient dyeing processes can result in 5-20% of the dye being lost to the effluent. researchgate.net This colored wastewater, containing residual this compound and other chemicals, is a major source of industrial pollution if not properly treated before discharge. hilarispublisher.comresearchgate.net
Similarly, the manufacturing of the dye intermediates themselves can lead to environmental release. hilarispublisher.com The synthesis of this compound involves the reaction of m-toluidine (B57737) with acrylonitrile (B1666552), followed by ethylation. These processes, if not contained within closed-loop systems, can result in the discharge of the compound and its precursors into industrial effluent streams. pmarketresearch.com
Breakdown Products and Degradation Pathways
The environmental persistence and degradation of this compound are key factors in assessing its ecological risk. While specific studies on its complete degradation pathway are not extensively detailed in the provided results, general knowledge of similar aromatic amines and their breakdown products can offer insights.
This compound is a derivative of m-toluidine, which is a type of aniline (B41778). nih.gov The degradation of such complex aromatic amines in the environment can potentially lead to the formation of simpler, and sometimes more toxic, aniline compounds. The chemical structure of this compound includes a cyano group which can be reduced to an amine group, and the ethyl and cyanoethyl groups can potentially be cleaved from the aromatic ring under certain environmental conditions. The breakdown of dyes, for which this compound is an intermediate, can also release aromatic amines. researchgate.net These aniline derivatives are recognized as environmental contaminants due to their potential toxicity to aquatic life and persistence in the environment. researchgate.net
Regulatory Framework and Environmental Impact Assessments
Growing environmental concerns have led to the implementation of stricter regulations on the chemical industry, including the production and use of dye intermediates like this compound.
Regulatory bodies in major industrial regions have established frameworks to control the environmental impact of chemical manufacturing. The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, for instance, mandates comprehensive assessments of the environmental risks posed by chemicals. pmarketresearch.com Similarly, China has tightened its controls on aromatic amine derivatives. pmarketresearch.com These regulations often require manufacturers to conduct thorough environmental impact assessments and adopt cleaner production practices. pmarketresearch.commarketresearchintellect.com In response, many facilities are integrating closed-loop systems to minimize emissions and comply with stringent wastewater discharge limits. pmarketresearch.com For example, in China's Jiangsu Province, over 70% of production facilities for this compound have adopted such systems. pmarketresearch.com
Sustainable Production Practices and Green Chemistry Initiatives
The push for environmental sustainability is driving innovation in the chemical industry, with a growing focus on green chemistry principles in the synthesis of dye intermediates. marketresearchintellect.comsustainability-directory.com
The core tenets of green chemistry applicable to the production of this compound and other dye intermediates include:
Use of Renewable Feedstocks : Shifting from petrochemical-based raw materials to bio-based alternatives. sustainability-directory.comelchemy.com
Safer Solvents and Auxiliaries : Replacing hazardous solvents and reaction agents with more environmentally benign options. sustainability-directory.comlaxai.com
Waste Minimization : Designing synthetic routes with high atom economy to reduce the generation of waste byproducts. sustainability-directory.comtheasengineers.com
Energy Efficiency : Developing processes that operate at lower temperatures and pressures to reduce energy consumption. sustainability-directory.com
For this compound, its compatibility with catalytic amination processes is a step towards greener synthesis, as it helps in reducing waste byproduct generation. pmarketresearch.com The broader trend in the dye intermediates market involves significant investment in research and development to create eco-friendly alternatives that have a lower environmental impact. marketresearchintellect.com This includes designing molecules for better biodegradability and lower toxicity. sustainability-directory.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C12H16N2 | tristarintermediates.org |
| Appearance | Brown Liquid | tristarintermediates.org |
| Flash Point | 149°C | tristarintermediates.org |
| Purity (GC Analysis) | 93.5-94.5% | tristarintermediates.org |
| CAS Number | 148-69-6 | tristarintermediates.orgchemicalbook.com |
Market Dynamics and Economic Impact in the Chemical Industry
Market Size and Growth Projections
The global market for n-Ethyl-n-cyanoethyl-m-toluidine is poised for substantial growth. In 2025, the market was valued at approximately $25 million and is projected to expand at a Compound Annual Growth Rate (CAGR) of 5.6% between 2025 and 2033. datainsightsmarket.com This steady expansion reflects the compound's increasing importance in various industrial synthesis processes.
Interactive Data Table: Market Projections for this compound
| Metric | Value | Period |
|---|---|---|
| Market Value (2025) | $25 Million | - |
Key Market Drivers
The primary force propelling the market is the escalating demand from the dye and pharmaceutical industries. datainsightsmarket.com In the textile sector, this compound is a critical intermediate for producing reactive and disperse dyes used on synthetic fibers like polyester (B1180765) and nylon. pmarketresearch.com The need for dyes with high color fastness and thermal stability, particularly for athletic wear and the fast-fashion industry, underpins its consumption. pmarketresearch.com The global reactive dye market, valued at $3.2 billion in 2023, is expected to require 8–10% more of this intermediate annually by 2025. pmarketresearch.com
In the pharmaceutical sector, the compound serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs), including antihistamines and antifungal agents. datainsightsmarket.compmarketresearch.com Its toluidine backbone is crucial for creating nitrogen-rich heterocyclic structures vital in many drug molecules. pmarketresearch.com Furthermore, it is used as a chemical reagent in laboratory and industrial settings for various chemical processes, including in the agrochemical industry for formulating herbicides. pmarketresearch.comgoogle.com
Innovations in synthetic chemistry are leading to more efficient and cost-effective production methods for this compound, which supports market expansion. datainsightsmarket.com Current manufacturing processes can achieve 87-92% purity at a relatively low cost, giving it an economic advantage over alternatives that may require additional, expensive purification steps. pmarketresearch.com The adoption of green and efficient synthesis technologies is expected to make the development of this chemical more sustainable in the future. qyresearch.in For example, many production facilities in China's Jiangsu Province have integrated the compound into closed-loop systems to comply with stringent emissions standards. pmarketresearch.com
Market Restraints and Challenges
A significant challenge facing the market is the price volatility of raw materials. pmarketresearch.com The production of this compound depends on precursors like acrylonitrile (B1666552) and ethylamine (B1201723), which are derived from petrochemicals. pmarketresearch.com Fluctuations in these input costs can impact the production economics. For instance, a 40% surge in ethylamine costs in the third quarter of 2023 temporarily made some alternative derivatives more cost-competitive. pmarketresearch.com This price instability can affect the profitability of manufacturers and may be passed on to consumers, potentially dampening demand in price-sensitive sectors. pmarketresearch.com
Competition from Substitute Materials
The market stability of this compound faces significant threats from substitute chemicals, which influences demand, pricing, and long-term viability. lanxess.com As a critical intermediate in the manufacturing of dyes, agrochemicals, and electronic materials, it competes with structurally similar compounds and alternative synthesis routes. lanxess.com
Key substitutes include ethyl cyanoacetate-based derivatives and modified toluidine isomers. lanxess.com These alternatives are increasingly explored for their comparable reactivity and potential cost benefits in certain applications. lanxess.com For instance, a 2022 study indicated that the risk of substitution was projected to reduce the annual growth rate of the this compound market by 1.8% within the textile dye sector. lanxess.com This is largely driven by environmental regulations that encourage the adoption of less toxic alternatives. lanxess.com
In India, which accounts for 35% of the regional consumption of this compound for its dyestuff industry, a notable shift occurred in 2023. lanxess.com Several mid-sized producers transitioned to methyl-substituted aniline (B41778) derivatives to comply with updated wastewater discharge regulations, leading to an annual demand reduction of 620 tons for the primary compound. lanxess.com
The economic viability of substitutes is often a determining factor. While current production methods for this compound can achieve 87-92% purity at a cost of approximately $4.20/kg, some alternative chemicals necessitate extra purification steps, increasing their costs by 15-25%. lanxess.com However, this economic advantage can be nullified by fluctuations in raw material prices. A 40% increase in the cost of ethylamine in the third quarter of 2023, for example, made para-cyanoethylated xylidine (B576407) derivatives a cost-competitive alternative in plasticizer applications temporarily. lanxess.com
Supply Chain Disruptions
The supply chain for this compound is susceptible to disruptions stemming from raw material price volatility and evolving regulatory landscapes. The compound's production is heavily reliant on the availability of toluidine derivatives and expertise in cyanoethylation. lanxess.com
Price fluctuations of raw materials can significantly impact the market. For example, a 15% price increase in this compound can lead to an 8-12% rise in production costs for dye manufacturers in India. lanxess.com This, in turn, affects the competitiveness of downstream industries like apparel. lanxess.com The agrochemical sector also feels the impact, particularly in the production of herbicides like butachlor, where this compound accounts for 18-22% of production costs. lanxess.com Price surges during peak agricultural seasons can affect the purchasing power of farmers. lanxess.com
Regulatory changes are another major source of disruption. The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations and China's stringent controls on aromatic amine derivatives have pushed industries to seek alternatives with lower bioaccumulation potential. lanxess.com In contrast, regions with less strict environmental controls, such as India, have become major manufacturing and export hubs. lanxess.com This regulatory disparity creates a complex global trade dynamic, with countries like Indonesia sourcing a significant portion of their this compound from India. lanxess.com
Regional Market Analysis and Key Players
The global market for this compound is concentrated in key chemical manufacturing regions, with Asia-Pacific being the dominant player.
Asia-Pacific: This region, particularly China and India, leads the production and consumption of this compound. lanxess.comspecialchem.com China's dominance is supported by cost-effective manufacturing and a robust chemical industry infrastructure. lanxess.com Key players in China include Zhejiang Longsheng Group and Tianjin Zhongxin Chemtech Co., Ltd. lanxess.commarketscreener.com India's chemical sector also plays a crucial role, with companies like Atul Ltd. and Aarti Industries Limited being significant contributors to the global supply chain, especially for markets in Southeast Asia and Africa. lanxess.commarketscreener.com The textile industry is a major consumer in this region. lanxess.com
Europe: In Europe, the market is characterized by a focus on high-purity grades of this compound for specialized applications in pharmaceuticals and high-performance dyes. lanxess.com Germany's LANXESS AG and BASF SE are notable players in this region. lanxess.comaarti-industries.com Strict EU regulations influence production, often leading to cleaner technologies and product differentiation, though it can sometimes limit production volume. lanxess.com
North America: The North American market, with suppliers like Vertellus Holdings LLC, targets niche applications such as electronic chemicals and advanced polymer additives. lanxess.com These markets demand stringent quality specifications, which justifies higher pricing. lanxess.com
| Region | Key Players | Market Focus |
| Asia-Pacific | Zhejiang Longsheng Group, Tianjin Zhongxin Chemtech Co., Ltd., Atul Ltd., Aarti Industries Limited lanxess.commarketscreener.com | Large-scale production, dye and agrochemical intermediates, exports lanxess.com |
| Europe | LANXESS AG, BASF SE lanxess.comaarti-industries.com | High-purity grades, pharmaceuticals, high-performance dyes, regulatory compliance lanxess.com |
| North America | Vertellus Holdings LLC lanxess.com | Niche markets, electronic chemicals, advanced polymer additives, high-quality specifications lanxess.com |
Industry Developments and Strategic Trends
The this compound market is influenced by broader trends in the chemical industry, including strategic consolidation and a persistent focus on improving operational efficiency.
Mergers, Acquisitions, and Collaborations
The specialty chemicals sector, including the dye intermediates market, is characterized by ongoing strategic activities aimed at expanding product portfolios, enhancing technological capabilities, and strengthening market presence.
Zhejiang Longsheng Group , a major Chinese player, has been active in acquisitions. In 2025, it entered into a share purchase agreement to acquire the remaining stake in DyStar Global Holdings Pte. Ltd., making DyStar a wholly-owned subsidiary. marketscreener.comtextileinsights.in This move followed a long legal dispute and solidifies Longsheng's position in the global dye and specialty chemical market. textileinsights.indystar.com
LANXESS AG has a history of strategic acquisitions to bolster its specialty chemicals portfolio. Notable transactions include the acquisition of Chemtura Corporation, a major provider of flame retardant and lubricant additives, and Emerald Kalama Chemical, which expanded its presence in the consumer protection segment. lanxess.comspecialchem.comcurrentcap.comspecialchem.com In 2022, LANXESS also completed the acquisition of the microbial control business from IFF, significantly enhancing its portfolio of antimicrobial ingredients. lanxess.com
Atul Ltd. , part of the Lalbhai Group in India, has grown through both organic expansion and strategic acquisitions and joint ventures. The company has a history of forming joint ventures with international chemical companies and has acquired companies to expand its product offerings and geographical reach. moneyworks4me.comatul.co.inbusiness-standard.comwikipedia.org
Aarti Industries Limited focuses on strategic partnerships and long-term supply agreements to ensure raw material security and foster growth. The company has entered into a 20-year offtake and supply agreement for Nitric Acid with Deepak Fertilisers & Petrochemicals Corporation Ltd. dfpcl.com and a multi-year supply contract with a U.S. affiliate of SABIC for a high-value specialty chemical intermediate. business-standard.com The company also engages with its business partners through initiatives like the "Sustainable Business Partner Conclave" to promote sustainability in its supply chain. indianchemicalnews.com
Vertellus Holdings LLC has expanded its specialty ingredients capabilities through several acquisitions. These include the purchase of IM Chemicals, which serves the pharmaceutical and coatings markets, and Chemtrade's specialty chemical businesses, strengthening its position in the healthcare and pharmaceutical sectors. aurorium.combusinesswire.com
Focus on Cost-Effectiveness and Efficiency
In the competitive chemical industry, a continuous focus on cost-effectiveness and operational efficiency is paramount for manufacturers of this compound.
The production process itself is a key area for cost management. The synthesis of this compound is typically achieved through the reaction of m-toluidine (B57737) with acrylonitrile. marketscreener.com Alternative methods, such as the ethoxylation of N-ethyl-m-toluidine followed by cyanoethylation, are also employed, with process parameters like temperature and catalyst selection being critical for efficiency. marketscreener.com
Raw material costs can constitute up to 50% of the total production costs in chemical manufacturing. moneyworks4me.com Therefore, efficient procurement strategies, including long-term contracts and bulk purchasing, are essential for managing price volatility. moneyworks4me.com The production of this compound relies on precursors like m-toluidine and acrylonitrile, making their stable and cost-effective sourcing crucial.
Energy is another significant operating expense for chemical plants, often accounting for 20-25% of the total. moneyworks4me.com Investments in energy-efficient technologies can lead to substantial cost reductions. Furthermore, optimizing supply chain management and leveraging digital tools for process control and analytics can improve efficiency and reduce costs.
Future Research Directions and Innovations
Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
The conventional synthesis of n-Ethyl-n-cyanoethyl-m-toluidine typically involves the cyanoethylation of N-ethyl-m-toluidine with acrylonitrile (B1666552). While effective, this method can be subject to limitations regarding yield and byproduct formation. Future research is geared towards developing more efficient, selective, and sustainable synthetic routes.
Key Research Thrusts:
Flow Chemistry: Transitioning from traditional batch reactions to continuous flow processes offers significant advantages. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and reduced waste generation. kreddsci.com This method is particularly advantageous for managing exothermic reactions and can be scaled up more efficiently for industrial production.
Catalytic Innovations: Research into novel catalysts can enhance the selectivity of the cyanoethylation and ethylation steps. This includes exploring enzymatic synthesis, which utilizes enzymes to perform chemical transformations with high specificity under mild conditions, reducing energy consumption and byproducts. kreddsci.com Homogeneous and heterogeneous catalysts are also being investigated to improve reaction rates and facilitate easier separation and recycling of the catalyst.
Alternative Reaction Pathways: An alternative synthetic route involves the ethoxylation of N-ethyl-m-toluidine with ethylene (B1197577) oxide, followed by cyanoethylation. While this pathway can be less efficient due to competing polymerization reactions, further research into optimizing catalysts and reaction conditions could make it a viable alternative. Studies comparing these different pathways are crucial for identifying the most economically and environmentally favorable production method.
Table 1: Comparison of Synthetic Methodologies
| Method | Description | Advantages | Challenges |
| Traditional Batch Synthesis | Reaction of m-toluidine (B57737) with acrylonitrile and an ethylating agent in a large vessel. | Established and well-understood process. | Potential for side reactions, lower yields, and challenges in heat management and scalability. |
| Continuous Flow Chemistry | Reactants are continuously pumped through a reactor where the reaction occurs. | Enhanced safety, higher yields, better process control, and easier scalability. kreddsci.com | Requires specialized equipment and optimization of flow parameters. |
| Enzymatic Synthesis | Use of biocatalysts (enzymes) to drive the chemical reaction. kreddsci.com | High selectivity, mild reaction conditions, and environmentally friendly ("green chemistry"). kreddsci.com | Enzyme stability, cost, and the need to identify suitable enzymes for the specific transformation. |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat the reaction mixture rapidly and uniformly. kreddsci.com | Dramatically reduced reaction times and potential for improved yields. kreddsci.com | Scalability can be a challenge for large-volume industrial production. |
Investigation of New Applications in Emerging Technologies
While this compound is a well-established intermediate in the dye and agrochemical industries, its unique chemical structure, featuring an aromatic amine and a cyano group, opens doors to applications in various emerging technologies. pmarketresearch.comhaihangchem.comchemicalbook.com
Potential Areas of Application:
Electronic Materials: The compound is being explored for use in the manufacturing of Printed Circuit Boards (PCBs). pmarketresearch.com Its properties could make it a suitable, lower-toxicity replacement for traditional solvents or as a component in advanced polymers and coatings for electronic applications. pmarketresearch.com
Pharmaceuticals: The toluidine backbone is a key structural motif in various active pharmaceutical ingredients (APIs), including antihistamines and antifungal agents. pmarketresearch.com The cyanoethyl group offers a reactive handle for further chemical modification, allowing for the synthesis of novel drug candidates. Research into new derivatives could lead to the discovery of compounds with therapeutic potential. nih.govnih.gov
Advanced Polymers and Specialty Chemicals: The reactivity of the cyano and amine groups allows for its use as a monomer or cross-linking agent in the synthesis of specialty polymers. These polymers could possess enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for high-performance applications.
Advanced Studies on Environmental Remediation and Detoxification
The widespread use of dyes and their intermediates, including this compound, necessitates robust strategies for environmental remediation. pmarketresearch.com Effluents from manufacturing facilities can contain these compounds, which may be persistent and harmful to aquatic ecosystems. core.ac.uknih.gov Advanced research is focused on developing effective and sustainable methods to remove or degrade these pollutants from wastewater.
Table 2: Environmental Remediation Technologies for Dye Intermediates
| Technology | Mechanism | Advantages | Limitations |
| Adsorption | Pollutants bind to the surface of an adsorbent material (e.g., activated carbon). researchgate.net | Effective for a wide range of compounds, can be regenerated. researchgate.net | Cost of adsorbents, disposal of saturated material. researchgate.net |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to break down organic pollutants (e.g., Ozonation, Fenton process). encyclopedia.pub | Can achieve complete mineralization of pollutants to CO2 and water. core.ac.uk | High operational costs, potential formation of harmful byproducts. encyclopedia.pub |
| Bioremediation | Use of microorganisms (bacteria, fungi, algae) or enzymes to degrade pollutants. nih.govbath.ac.uk | Environmentally friendly, cost-effective, and can be performed in-situ. core.ac.uknih.gov | Slow process, requires specific microbial strains for effective degradation. bath.ac.uk |
| Phytoremediation | Use of plants to absorb, accumulate, and degrade contaminants from soil and water. nih.gov | Low cost, aesthetically pleasing, and provides ecosystem benefits. nih.gov | Limited to shallow contamination, slow growth rate of plants. |
| Membrane Filtration | Physical separation of pollutants from water using semi-permeable membranes. encyclopedia.pubbath.ac.uk | Effective for removing a broad spectrum of contaminants and allows for water reuse. bath.ac.uk | Membrane fouling, high pressure requirements, and concentrate disposal. bath.ac.uk |
Future studies will likely focus on hybrid approaches, combining, for example, bioremediation with physical methods to enhance efficiency and cost-effectiveness for treating effluents containing this compound and related compounds.
Comprehensive Toxicological Profiling and Risk Mitigation Strategies
A thorough understanding of the toxicological profile of this compound is essential for ensuring worker safety and minimizing environmental risk. While data may exist for related toluidine derivatives, which indicate potential for toxicity and carcinogenicity, a comprehensive profile specific to this compound is a critical area for future research. aarti-industries.com
Key Research Areas:
In-depth Toxicological Assessment: This includes studies on acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Such data is crucial for regulatory frameworks like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). pmarketresearch.com
Bioaccumulation and Environmental Fate: Investigating the compound's potential to accumulate in organisms and its persistence in the environment is vital for a complete ecological risk assessment. aarti-industries.com
Development of Risk Mitigation Protocols: Based on toxicological data, enhanced safety protocols for handling, storage, and disposal can be developed. This includes specifying appropriate personal protective equipment (PPE), engineering controls like closed-system handling, and emergency response procedures to minimize worker exposure. aarti-industries.com
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research and development. nih.govchemindigest.com Integrating these tools can accelerate the innovation cycle for this compound.
Applications in Predictive Chemistry:
Reaction Prediction and Optimization: AI algorithms can analyze vast datasets of chemical reactions to predict the outcomes of new synthetic pathways, identify optimal reaction conditions, and even discover entirely new routes to the target molecule with higher efficiency. rsc.orgbionity.com
Molecular Design and Property Prediction: Machine learning models can predict the physicochemical and toxicological properties of novel derivatives of this compound before they are synthesized. nih.govyoutube.com This allows researchers to prioritize the synthesis of compounds with the most promising characteristics for specific applications, from pharmaceuticals to advanced materials.
Process Automation and Control: In manufacturing, AI-driven systems can monitor and optimize production processes in real-time, leading to improved consistency, higher yields, and reduced waste. kreddsci.com This is particularly relevant for the implementation of continuous flow manufacturing systems.
The integration of AI and ML will enable a more data-driven approach to research, reducing the reliance on trial-and-error experimentation and accelerating the pace of discovery and development related to this compound. youtube.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for n-Ethyl-n-cyanoethyl-m-toluidine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via ethoxylation of N-ethyl-m-toluidine with ethylene oxide, followed by cyanoethylation. Key parameters include temperature (80–120°C), catalyst selection (e.g., alkali metal hydroxides), and stoichiometric ratios. Comparative studies show that excess ethylene oxide improves cyanoethyl group incorporation but may require purification via vacuum distillation to remove byproducts . Alternative routes, such as alkylation with acrylonitrile, are less efficient due to competing polymerization reactions .
Q. Which spectroscopic techniques are most effective for characterizing n-Ethyl-n-cyanoethyl-m-toluidine?
- Methodology :
- NMR : -NMR resolves ethyl and cyanoethyl substituents (δ 1.2–1.4 ppm for ethyl CH, δ 2.6–3.0 ppm for cyanoethyl CH). -NMR confirms nitrile functionality (δ 115–120 ppm) .
- IR : Strong absorption at ~2240 cm (C≡N stretch) and aromatic C-H bends (690–800 cm) .
- Mass Spectrometry : Molecular ion [M] at m/z 188 and fragmentation patterns (e.g., loss of cyanoethyl group: m/z 133) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data for n-Ethyl-n-cyanoethyl-m-toluidine derivatives?
- Methodology : Contradictions in NMR or IR spectra often arise from conformational isomerism or solvent effects. Use deuterated solvents for consistent NMR baselines, and employ 2D techniques (e.g., - HSQC) to resolve overlapping signals. For ambiguous nitrile peaks, cross-validate with Raman spectroscopy or X-ray crystallography .
Q. What experimental designs mitigate side reactions during cyanoethylation?
- Methodology : Control acrylonitrile addition rates (<0.5 mL/min) to minimize exothermic side reactions. Use inert atmospheres (N/Ar) to prevent oxidation of intermediates. Monitor reaction progress via in-situ FTIR or GC-MS to terminate at optimal conversion (~85–90%) .
Q. How can computational modeling predict the reactivity of n-Ethyl-n-cyanoethyl-m-toluidine in nucleophilic aromatic substitution?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution on the toluidine ring. Fukui indices identify nucleophilic sites (C-4 and C-6 positions), validated experimentally via Hammett substituent constants .
Q. What statistical approaches are suitable for analyzing thermal stability data?
- Methodology : Thermogravimetric analysis (TGA) data should be processed using Kissinger or Ozawa methods to calculate activation energy () for decomposition. For reproducibility, conduct triplicate runs and apply ANOVA to assess variance between batches .
Data Contradiction and Ethical Considerations
Q. How should researchers resolve conflicting toxicity reports for n-Ethyl-n-cyanoethyl-m-toluidine?
- Methodology : Cross-reference Ames test data with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells). If results conflict (e.g., mutagenicity vs. non-toxicity), evaluate metabolic activation pathways using S9 liver fractions. Adhere to OECD Guidelines 471 and 487 for standardized reporting .
Q. What ethical protocols apply to handling n-Ethyl-n-cyanoethyl-m-toluidine in live-cell imaging studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
